7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound features a purine core substituted with allyl, methyl, and 4-methylbenzylthio groups, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-9-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOAKPNLWIBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 6-chloropurine.
Alkylation: The 7-position of the purine ring is alkylated using an allyl halide under basic conditions to introduce the allyl group.
Methylation: The 3-position is methylated using a methylating agent like methyl iodide in the presence of a base.
Thioether Formation: The 8-position is functionalized with a 4-methylbenzylthio group through a nucleophilic substitution reaction using 4-methylbenzylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the purine ring or the allyl group, potentially leading to hydrogenated products.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound could be investigated for its interactions with biological macromolecules.
Medicine
Purine derivatives have significant medicinal applications, particularly as antiviral and anticancer agents. This compound might be explored for its potential therapeutic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal Modulation: It could modulate signaling pathways by interacting with receptors or other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
7-Allyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by the presence of both allyl and thioether functional groups, suggests potential biological activities that are being explored in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.41 g/mol. The compound features a purine base with substituents that may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Purine Base: Starting from a suitable precursor, the purine ring is constructed through condensation reactions.
- Introduction of the Allyl Group: This can be achieved via alkylation methods.
- Thioether Formation: The thioether group is introduced through nucleophilic substitution reactions involving appropriate thiol derivatives.
Antiviral Properties
Research indicates that compounds related to this purine derivative exhibit antiviral properties. For instance, similar structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis or viral enzyme activity. Preliminary studies suggest that this compound may target specific viral enzymes crucial for pathogen survival.
Anticancer Activity
The compound has also been evaluated for anticancer potential. Studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating intrinsic and extrinsic signaling pathways. For example, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells . The presence of the thioether group may enhance its interaction with biological macromolecules involved in cell signaling pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleotide metabolism or viral replication.
- Cell Cycle Arrest: By inducing DNA damage or altering signaling pathways, it may halt cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |
| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |
| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |
The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to these compounds, potentially leading to distinct biological activities not observed in others .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Antiviral Study: A study on purine derivatives showed significant inhibition of viral replication in vitro with IC50 values comparable to established antiviral drugs .
- Cancer Treatment Trials: Clinical trials involving related purines demonstrated promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
